1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine
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Overview
Description
1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine is a chemical compound with the molecular formula C11H14F2N2O and a molecular weight of 228.24 g/mol It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrolidin-3-amine moiety
Preparation Methods
The synthesis of 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(difluoromethoxy)benzaldehyde and pyrrolidine.
Reaction Conditions: The key steps involve the formation of an imine intermediate, followed by reduction to yield the desired amine. Common reagents used in these steps include reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure but differ in their functional groups and biological activities.
Phenyl Derivatives: Compounds with different substituents on the phenyl ring, such as halogens or alkyl groups, exhibit varying chemical and biological properties.
Fluorinated Compounds: The presence of fluorine atoms in the compound contributes to its unique properties, such as increased metabolic stability and altered biological activity compared to non-fluorinated analogs.
Properties
IUPAC Name |
1-[2-(difluoromethoxy)phenyl]pyrrolidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c12-11(13)16-10-4-2-1-3-9(10)15-6-5-8(14)7-15/h1-4,8,11H,5-7,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGNIRLYJFDRBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=C2OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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